

LDN-214117 versus LDN-193189 in ALK2 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LDN-214117	
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An Objective Comparison of LDN-214117 and LDN-193189 for ALK2 Inhibition

For researchers and drug development professionals targeting the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, the selection of a potent and selective small molecule inhibitor is critical. Among the available tools, **LDN-214117** and LDN-193189 are two prominent compounds. This guide provides a detailed, data-driven comparison of their performance in ALK2 inhibition to aid in the selection of the appropriate research compound.

Overview

Both LDN-214117 and LDN-193189 are potent inhibitors of ALK2, a BMP type I receptor. Dysregulation of ALK2 signaling is implicated in several diseases, including the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2][3] While both compounds effectively block the ALK2 kinase, they exhibit distinct profiles regarding potency, selectivity, and pharmacokinetic properties. LDN-193189 is a derivative of dorsomorphin with a pyrazolo[1,5-a]pyrimidine core, whereas LDN-214117 belongs to a pyridine-based chemical series.[2][4][5]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below, compiled from various biochemical and kinase assays, highlights the differences in potency and selectivity between the two inhibitors.



Kinase Target	LDN-214117 IC50 (nM)	LDN-193189 IC50 (nM)	Notes
ALK2 (ACVR1)	24[1][6][7][8]	5 (Cell-based)[9][10] [11][12][13] / 0.8 (Kinase assay)[10][14]	LDN-193189 shows higher potency for ALK2.
ALK1 (ACVRL1)	27[1]	0.8[10][14]	Both compounds potently inhibit ALK1.
ALK3 (BMPR1A)	1,171[1][7]	30 (Cell-based)[9][10] [11][12] / 5.3 (Kinase assay)[10][14]	LDN-214117 is significantly more selective for ALK2 over ALK3.
ALK6 (BMPR1B)	Not Reported	16.7[10][14]	LDN-193189 also inhibits ALK6.
ALK5 (TGFBR1)	3,000[1][7]	≥ 500[6][11]	Both show selectivity against the TGF-β receptor ALK5.
BMP6 Signaling	100[1][8]	Not Reported	LDN-214117 shows potent inhibition of BMP6-driven signaling.
TGF-β1 Signaling	16,000[1]	>200-fold less potent vs BMP[10][12]	Both are highly selective for BMP pathways over TGF-β1.

Conclusion: LDN-193189 is a more potent inhibitor of ALK1, ALK2, and ALK3. However, **LDN-214117** demonstrates superior selectivity, with a much weaker inhibitory effect on ALK3 compared to its primary target, ALK2. This improved selectivity of **LDN-214117** over related BMP receptors and its reasonable kinome-wide selectivity may be advantageous for studies requiring precise targeting of ALK2.[4][8][15]





Table 2: In Vivo Pharmacokinetics and Efficacy in a DIPG Model

Both compounds have been evaluated in preclinical mouse models of Diffuse Intrinsic Pontine Glioma (DIPG), demonstrating their potential for in vivo applications, including those requiring penetration of the central nervous system (CNS).[2][16][17]

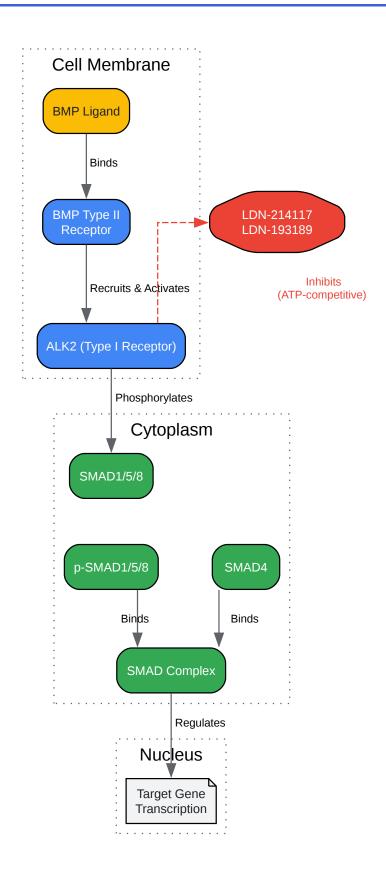
Parameter	LDN-214117	LDN-193189	Reference
Status	Orally bioavailable, well-tolerated	Orally bioavailable, well-tolerated	[2][17]
Dose (DIPG Model)	25 mg/kg	25 mg/kg	[2][17]
Brain:Plasma Ratio	0.80	1.34	[2]
Efficacy (DIPG Model)	Significant prolongation of survival (median 15 days)	Significant prolongation of survival (median 15 days)	[2]

Conclusion: Both inhibitors are orally bioavailable and penetrate the brain, making them suitable for in vivo studies of CNS disorders.[2][17] LDN-193189 exhibits a higher brain-to-plasma concentration ratio, suggesting more efficient CNS penetration.[2] Despite this, both compounds conferred a similar survival benefit in an orthotopic DIPG xenograft model.[2]

Visualizations ALK2 Signaling Pathway

The diagram below illustrates the canonical BMP/ALK2 signaling pathway. Bone Morphogenetic Proteins (BMPs) bind to a complex of Type I (e.g., ALK2) and Type II receptors. The Type II receptor then phosphorylates and activates the ALK2 kinase, which in turn phosphorylates downstream mediators SMAD1, SMAD5, and SMAD8. These activated R-SMADs complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. Both **LDN-214117** and LDN-193189 are ATP-competitive inhibitors that block the kinase activity of ALK2, thereby preventing the phosphorylation of SMAD1/5/8.[9][18][19]





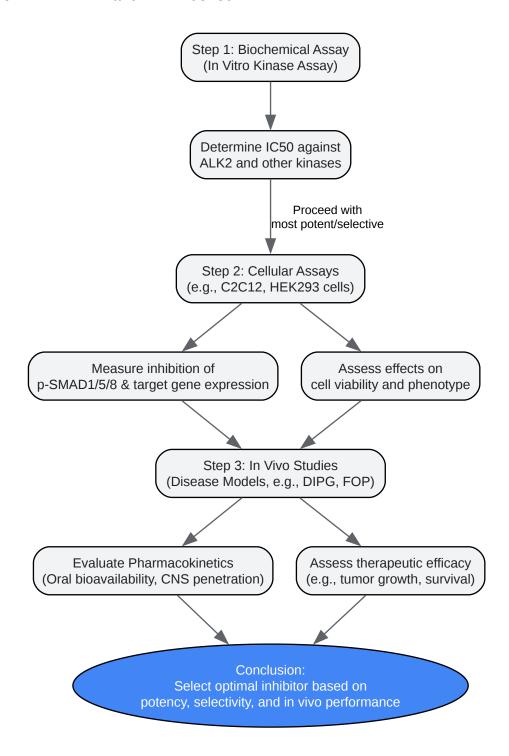
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Simplified BMP-ALK2-SMAD signaling pathway.



Experimental Workflow for Inhibitor Comparison

This workflow outlines a typical process for comparing the efficacy and selectivity of kinase inhibitors like **LDN-214117** and LDN-193189.



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Workflow for comparing ALK2 inhibitors.

Experimental Protocols ALK2 Kinase Assay (In Vitro)

This protocol is a generalized summary for determining the IC50 value of an inhibitor against purified ALK2 kinase.

- Reaction Setup: In a 96-well or 384-well plate, combine purified recombinant ALK2 protein, a suitable kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), and a generic substrate like dephosphorylated casein or a specific peptide substrate.[8][18]
- Inhibitor Addition: Add the test inhibitor (LDN-214117 or LDN-193189) in a series of dilutions (e.g., 0.01 nM to 100 μM) to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).[8]
- Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. For radiometric assays, this includes ATP[γ-32P].[8] For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.[18][20][21]
- Incubation: Allow the reaction to proceed at room temperature or 30°C for a defined period (e.g., 45-120 minutes).[8][18]

Detection:

- Radiometric Method: Stop the reaction with phosphoric acid. Transfer the mixture to a
 phosphocellulose filter plate to capture the phosphorylated substrate. After washing away
 excess ATP[y-32P], measure the incorporated radioactivity using a scintillation counter.[8]
- ADP-Glo[™] Method: Add ADP-Glo[™] Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal via a luciferase reaction. Measure luminescence with a plate reader.[18][20]
- Data Analysis: Normalize the data to the positive (100% activity) and negative (0% activity)
 controls. Plot the percent inhibition against the inhibitor concentration and fit to a sigmoidal
 dose-response curve to calculate the IC50 value.



Cellular BMP Signaling Assay (p-SMAD)

This assay measures the ability of an inhibitor to block BMP-induced signaling in a cellular context.

- Cell Culture: Plate a responsive cell line, such as C2C12 myoblasts or HEK293 cells, in 96well plates and allow them to adhere.[10][14][22]
- Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of LDN-214117 or LDN-193189 for 1-2 hours.
- Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP4 or BMP6) for a short period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation.[10][14]
- Cell Lysis: Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
- Detection: Analyze the cell lysates for phosphorylated SMAD1/5/8 levels using methods such as Western Blotting, ELISA, or immunofluorescence.
- Data Analysis: Quantify the p-SMAD signal relative to a loading control (e.g., total SMAD or a housekeeping protein). Determine the concentration of inhibitor required to reduce the BMPinduced p-SMAD signal by 50%.

Summary and Recommendation

- LDN-193189 is a highly potent inhibitor of ALK2, ALK1, and ALK3.[10][14] Its excellent potency and superior brain penetration make it a strong choice for in vivo studies where maximal target engagement of these receptors is desired.[2] However, its broader selectivity profile, which includes other BMP receptors and even some non-TGF-β family kinases, could be a confounding factor in experiments aimed at dissecting the specific role of ALK2.[5][23]
 [24]
- LDN-214117 is a potent ALK2 inhibitor with significantly greater selectivity for ALK2 over the closely related ALK3 receptor.[1][7][8] This makes it a more precise tool for investigating ALK2-specific functions, reducing the potential for off-target effects mediated by ALK3 inhibition. While its brain penetration is slightly lower than that of LDN-193189, it is orally



bioavailable and has demonstrated equivalent survival benefits in a preclinical DIPG model, confirming its utility for in vivo CNS research.[2]

The choice between **LDN-214117** and LDN-193189 should be guided by the specific requirements of the experiment. For studies demanding the highest possible potency against ALK2 and related receptors like ALK1/3, LDN-193189 is a suitable option. For research where target selectivity is paramount to isolate the biological functions of ALK2 specifically, **LDN-214117** is the superior choice.

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- To cite this document: BenchChem. [LDN-214117 versus LDN-193189 in ALK2 inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608507#ldn-214117-versus-ldn-193189-in-alk2-inhibition]

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